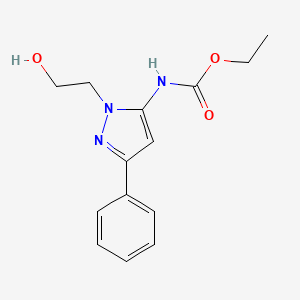

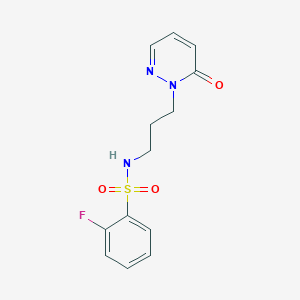

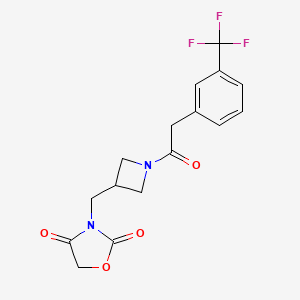

![molecular formula C30H26ClN3O2S2 B2412706 4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1217109-26-6](/img/structure/B2412706.png)

4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include a benzothiazole ring, a tetrahydrothienopyridine ring, and an amide linkage .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups and the electronic properties of the rings. For example, the benzothiazole ring is a heterocyclic aromatic ring, which could participate in electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar, while the amide linkage could participate in hydrogen bonding .

Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

Benzothiazole derivatives have garnered attention for their anti-tubercular potential. Recent synthetic developments have led to the discovery of novel benzothiazole-based compounds with inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis) – the causative agent of tuberculosis . These compounds demonstrate promising in vitro and in vivo activity. Researchers have compared their inhibitory concentrations with standard reference drugs, revealing better inhibition potency. The synthesis of benzothiazole derivatives involves various pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Additionally, structure-activity relationships and molecular docking studies have been explored to identify potent inhibitors with enhanced anti-tubercular activity.

Anticancer Potential

While specific studies on the compound are limited, benzothiazole derivatives have shown promise in cancer research. For instance, 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have been investigated for their cytotoxic effects. These compounds induce S-phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and disrupt mitochondrial function, ultimately leading to cell apoptosis . Although direct evidence for the compound you specified is scarce, its structural similarity to other benzothiazole derivatives suggests potential anticancer activity.

Antimicrobial Properties

Imidazole-containing compounds, including benzothiazole derivatives, have demonstrated antimicrobial potential. Among different derivatives, certain N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides exhibited good antimicrobial activity . While further investigation is needed for the specific compound , exploring its effects against bacterial and fungal pathogens could be valuable.

Protein-Ligand Interaction Studies

Benzothiazole derivatives have been studied for their interactions with target proteins. For instance, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides were synthesized and characterized. These compounds could serve as potential ligands for specific protein targets . Investigating the binding affinity and mechanism of action of your compound against relevant proteins may provide insights into its therapeutic potential.

Direcciones Futuras

Given the structural complexity of this compound and its potential for biological activity, it could be a promising candidate for further study in medicinal chemistry . Future research could focus on synthesizing the compound, characterizing its physical and chemical properties, and testing its biological activity.

Propiedades

IUPAC Name |

4-acetyl-N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25N3O2S2.ClH/c1-19(34)21-11-13-22(14-12-21)28(35)32-30-27(29-31-24-9-5-6-10-25(24)36-29)23-15-16-33(18-26(23)37-30)17-20-7-3-2-4-8-20;/h2-14H,15-18H2,1H3,(H,32,35);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFPQSBPLDNRRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC6=CC=CC=C6S5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26ClN3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

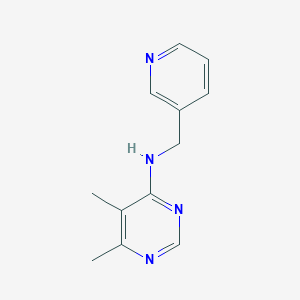

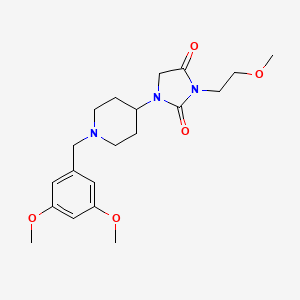

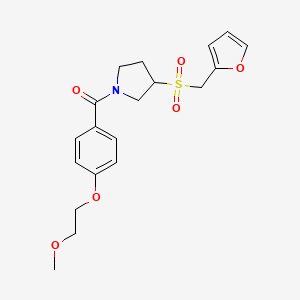

![1-{[(Thiophen-2-yl)methyl]carbamoyl}ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2412624.png)

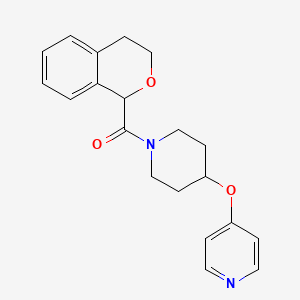

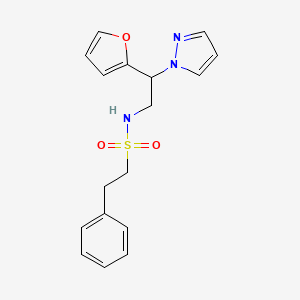

![2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2412628.png)

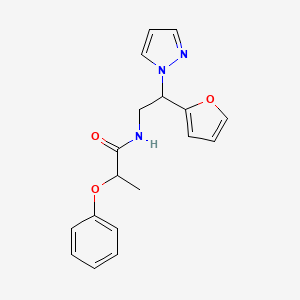

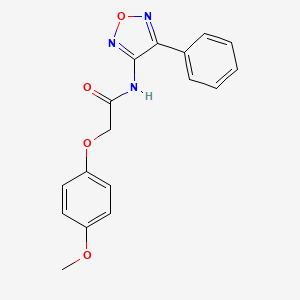

![3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2412632.png)

![(5-chloro-2-methoxyphenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2412645.png)